2-Hydroxydihydro-2H-pyran-3(4H)-one, also known as dihydro-2H-pyran-3(4H)-one, is a heterocyclic organic compound belonging to the class of pyrans. It features a six-membered ring containing one oxygen atom and is characterized by a hydroxyl group and a carbonyl group within its structure. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and utility in synthesizing other complex molecules.
The primary source of information regarding the synthesis and properties of 2-hydroxydihydro-2H-pyran-3(4H)-one comes from academic literature, including studies published in journals such as Arkivoc and Organic Chemistry Portal. These sources detail synthetic methodologies, chemical properties, and potential applications of the compound.
2-Hydroxydihydro-2H-pyran-3(4H)-one falls under the classification of oxygen heterocycles. It is specifically categorized as a dihydro-pyran derivative, which is significant in organic chemistry for its role in various chemical reactions and as a precursor for more complex structures.
The synthesis of 2-hydroxydihydro-2H-pyran-3(4H)-one has been documented through several methods, with one practical procedure involving the following steps:
This method showcases the compound's accessibility for multigram preparation, making it suitable for further research and application.
The molecular structure of 2-hydroxydihydro-2H-pyran-3(4H)-one can be represented as follows:
Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirm its structure. For instance, NMR data show characteristic peaks indicative of the hydrogen atoms in the hydroxyl group and the methylene groups adjacent to the oxygen .
2-Hydroxydihydro-2H-pyran-3(4H)-one participates in various chemical reactions due to its functional groups:
These reactions highlight its versatility as an intermediate in organic synthesis.
Relevant analytical techniques such as Infrared Spectroscopy (IR) confirm functional groups present in the compound, while elemental analysis provides data on carbon, hydrogen, and oxygen content .
The scientific applications of 2-hydroxydihydro-2H-pyran-3(4H)-one include:
The exploration of pyran heterocycles began with fundamental investigations into their structural stability and synthetic accessibility. Early research established that while the parent 2H-pyran ring (containing conjugated diene system) exhibits inherent instability due to its propensity for valence isomerization to 1-oxatrienes and ring-opening reactions, its reduced derivatives—particularly dihydropyrans and tetrahydropyrans—demonstrate remarkable stability and biological relevance [1] [9]. The first stable 2H-pyran derivatives were synthesized in the mid-20th century, with significant milestones including the characterization of 3,6-dihydro-2H-pyran in 1979 and substituted variants like 4-methyl-3,6-dihydro-2H-pyran in 1981 [3]. These foundational studies revealed that steric hindrance (e.g., methyl substituents at C2, C4, or C6 positions) and electronic effects (e.g., electron-withdrawing groups at C5) could stabilize the 2H-pyran core, enabling isolation and characterization [1] [9].
Natural product chemistry further propelled interest in pyran scaffolds. Compounds like chromenes (benzo-fused 2H-pyrans), flavonoids, and xanthones—isolated from plants and microorganisms—exhibited diverse bioactivities, underscoring the pyran motif’s role in evolutionary biochemistry [5] [7]. For example, flindersine (a 2H-pyran-2-one alkaloid) was synthesized via Knoevenagel/electrocyclization cascades, demonstrating the scaffold’s synthetic tractability for bioactive molecule production [9].
Table 1: Key Historical Milestones in Pyran Heterocycle Research
| Year | Discovery/Synthesis | Significance |
|---|---|---|
| 1969 | Thermolysis of 3,4-dihydro-2H-pyran | Established decomposition kinetics of dihydropyrans |
| 1979 | Characterization of 3,6-dihydro-2H-pyran | First stable monocyclic 2H-pyran derivative |
| 1981 | Synthesis of 4-methyl-3,6-dihydro-2H-pyran | Demonstrated substituent effects on ring stability |
| 1995 | Isolation of ratjadone (dihydropyranone) | Revealed anticancer potential of pyran natural products |
The introduction of a hydroxy group at the C2 position of dihydro-2H-pyran-3(4H)-one confers distinct physicochemical properties critical for molecular recognition and reactivity. Spectroscopic analyses (NMR, IR) confirm that the 2-hydroxy group engages in strong intramolecular hydrogen bonding with the C3-carbonyl oxygen, creating a rigid six-membered pseudocycle that stabilizes the half-chair conformation of the pyran ring [1] [6]. This bonding network reduces the carbonyl’s electrophilicity while enhancing the acidity of the hydroxy proton (pKa ~8–10), facilitating deprotonation under physiological conditions to form resonance-stabilized enolates [1].
Stereoelectronic effects further modulate reactivity. The 2-hydroxy group’s orientation imposes constraints on ring flexibility, influencing interactions with biological targets. Computational studies (e.g., at PBE0/6-311+G(d,p) level) reveal that methyl substituents adjacent to the hydroxy group (e.g., at C4 or C6) perturb bond angles by 5–10°, altering dipole moments and polar surface areas by up to 15% compared to unsubstituted analogs [3] [6]. These changes impact solubility, membrane permeability, and target binding affinity. For instance, in antioxidant assays, 2-hydroxy-4-methyl derivatives exhibit enhanced radical scavenging due to improved electron-donating capacity from the stabilized enol form [2].
Synthetic access to this scaffold often leverages Achmatowicz or oxidative ring-expansion strategies. For example, 2-acetylfuran derivatives undergo bromination/hydrolysis sequences to yield 6-hydroxy-2H-pyran-3(6H)-ones, which can be reduced or functionalized at C2 [1] [6]. A patent (JPH0259566A) details the decarboxylation of 4-hydroxy-2H-pyran-2-one-3-carboxylic acids to access 2-hydroxy derivatives, though yields remain moderate (40–60%) due to competing dehydration pathways [6].
Table 2: Impact of Substituents on 2-Hydroxydihydro-2H-pyran-3(4H)-one Properties
| Substituent Position | Effect on Ring Conformation | Biological Consequence |
|---|---|---|
| 2-OH | Intramolecular H-bond with C3=O | Enhanced stability; enolate formation |
| 4-CH₃ | Increased ring puckering (Δθ = +8°) | Improved antioxidant activity |
| 6-CH₃ | Restricted C2-C3 bond rotation | Altered binding to enzymatic pockets |
Pyran heterocycles serve as privileged scaffolds in drug discovery due to their structural diversity and metabolic stability. The 2-hydroxydihydro-2H-pyran-3(4H)-one motif, in particular, enables targeted design of anticancer and antioxidant agents. Hybrid molecules embedding this core with phenolic units (e.g., vanillin derivatives) demonstrate synergistic effects, enhancing scavenging of reactive oxygen species (ROS) implicated in cancer progression [2] [5]. In vitro studies against gastric adenocarcinoma (AGS) and lung cancer (A549) cells reveal IC₅₀ values of 70–100 μM for optimized hybrids—comparable to reference antioxidants like ascorbic acid [2].
The scaffold’s versatility supports targeting multifactorial diseases. Computational analyses (DFT, molecular docking) indicate that 2-hydroxy-2H-pyran-3-ones chelate redox-active metals like Cu²⁺ via their enolized carbonyl group, disrupting Fenton chemistry responsible for oxidative stress in neurodegeneration and inflammation [2] [7]. Additionally, pyran-containing compounds like crolibulin (2H-pyran derivative) inhibit tubulin polymerization, arresting mitosis in malignant cells [5] [7]. This polypharmacology aligns with global health priorities—such as Sustainable Development Goal (SDG) #3 ("Good Health and Well-being")—by enabling treatments for neglected tropical diseases (NTDs) and noncommunicable conditions [10].
Innovative synthetic routes, including multicomponent reactions (e.g., Hantzsch-type condensations), facilitate rapid diversification for structure-activity relationship (SAR) studies. Derivatives incorporating 1,4-dihydropyridine or dihydropyrimidinone units alongside the pyran core exhibit enhanced bioactivity profiles, underscoring the scaffold’s role in generating "lead-like" chemical space [2] [7].
Table 3: Biological Activities of 2-Hydroxypyran Derivatives Against Global Health Targets
| Disease Area | Molecular Target | Reported Activity |
|---|---|---|
| Cancer (e.g., A549 cells) | Tubulin polymerization | IC₅₀: 0.8 μM (crolibulin) [5] |
| Oxidative stress | ROS scavenging; metal chelation | DPPH IC₅₀: 70 μM (vanillin hybrids) [2] |
| Neglected tropical diseases | Trypanosoma brucei enzymes | In vitro growth inhibition [10] |
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: